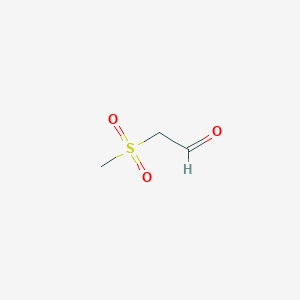
(Methanesulfonyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methanesulfonyl)acetaldehyde is an organic compound characterized by the presence of both a methanesulfonyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: (Methanesulfonyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with acetaldehyde in the presence of a base such as pyridine or triethylamine. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of methanesulfonyl chloride with acetaldehyde. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: (Methanesulfonyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the methanesulfonyl group under basic conditions
Major Products Formed:
- Oxidation of this compound yields methanesulfonic acid.
- Reduction of this compound yields (Methanesulfonyl)ethanol.
- Substitution reactions can yield various sulfonate esters or amides depending on the nucleophile used .
Scientific Research Applications
(Methanesulfonyl)acetaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (Methanesulfonyl)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl group acts as a good leaving group, facilitating substitution reactions. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts. These reactions are crucial for its applications in organic synthesis and modification of biomolecules .
Comparison with Similar Compounds
Methanesulfonyl chloride: Used for similar substitution reactions but lacks the aldehyde functionality.
Tosyl chloride: Another sulfonyl chloride used in organic synthesis, but with a toluene group instead of a methane group.
Methanesulfonic acid: The oxidized form of (Methanesulfonyl)acetaldehyde, used in various industrial applications
Uniqueness: this compound is unique due to the presence of both a reactive aldehyde group and a methanesulfonyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
13154-68-2 |
|---|---|
Molecular Formula |
C3H6O3S |
Molecular Weight |
122.15 g/mol |
IUPAC Name |
2-methylsulfonylacetaldehyde |
InChI |
InChI=1S/C3H6O3S/c1-7(5,6)3-2-4/h2H,3H2,1H3 |
InChI Key |
QAKXPQSVKFRFHD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


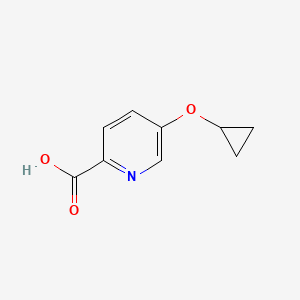
![6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13454638.png)
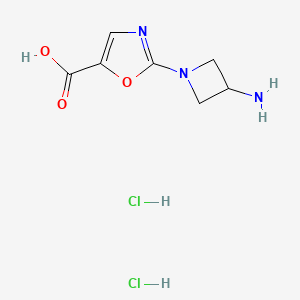
![1-Ethynyl-2-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B13454673.png)
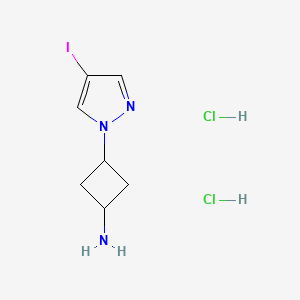
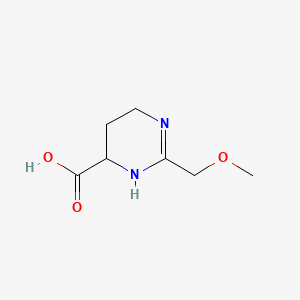

![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
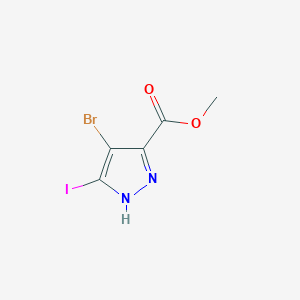
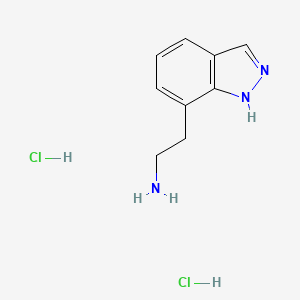
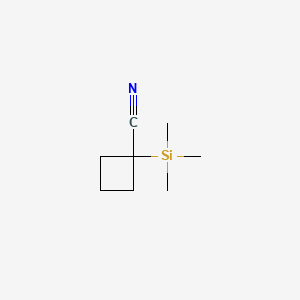
![tert-butyl N-[3-(1-hydroxyethyl)oxetan-3-yl]carbamate](/img/structure/B13454722.png)

![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
